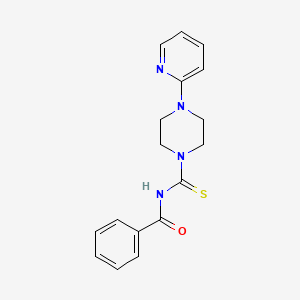

N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

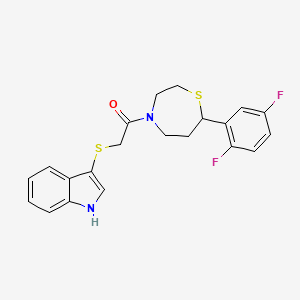

“N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide” is a chemical compound with the molecular formula C17H18N4OS and a molecular weight of 326.41602 . It has been studied for its potential anti-tubercular activity .

Synthesis Analysis

This compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group where the carboxamide group is substituted with a benzene ring . It also contains a piperazine ring, which is a common feature in many pharmaceutical compounds .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 326.41602 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Applications De Recherche Scientifique

Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a selective histone deacetylase (HDAC) inhibitor with significant antitumor activity, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Synthesis and Chemical Properties

Research on an improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, a structurally similar compound, has shown that it can be synthesized in high yield under mild conditions, highlighting the potential for efficient production of related compounds (Dian, 2010).

Fluorescent Sensing Applications

A study on naphthalimide derivatives, including 1-benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxyl-4-pyridin-2-ylpiperazine, showcased its potential as a fluorescent sensor for pH and Fe3+, useful in various scientific applications (Zhao et al., 2016).

Luminescence and Sensing Properties

Pyridyl substituted benzamides, such as 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, have shown promising luminescent properties and multi-stimuli-responsive behavior, which can be leveraged in sensing and imaging technologies (Srivastava et al., 2017).

Corrosion Inhibition

N-(Pyridin-2-yl-carbamothioyl)benzamide has been tested as an effective corrosion inhibitor for C-steel in acidic environments, demonstrating its utility in industrial applications (El Wanees et al., 2014).

Cytotoxicity and Anticancer Research

Synthesis and characterization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes revealed significant cytotoxicity against various cancer cell lines, suggesting potential in anticancer research (Adhami et al., 2014).

Orientations Futures

The future directions for “N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide” could involve further studies to understand its mechanism of action, especially its anti-tubercular activity. Additionally, more research could be conducted to explore its potential applications in other therapeutic areas .

Propriétés

IUPAC Name |

N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c22-16(14-6-2-1-3-7-14)19-17(23)21-12-10-20(11-13-21)15-8-4-5-9-18-15/h1-9H,10-13H2,(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVASIPVIJETDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)

![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)

![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)

![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)

![3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2797661.png)

![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)